8-甲氧基异喹啉-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

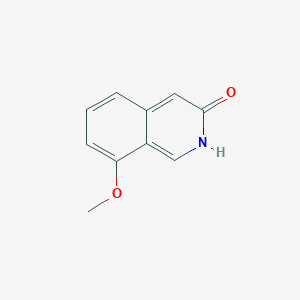

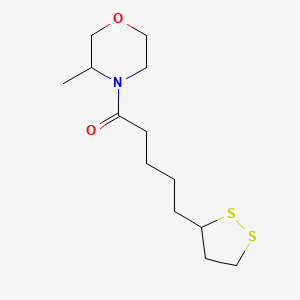

8-Methoxyisoquinolin-3-ol is a chemical compound with the molecular formula C10H9NO2 . It is related to the isoquinoline family, which is a class of heterocyclic compounds. Isoquinolines are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Molecular Structure Analysis

The molecular structure of 8-Methoxyisoquinolin-3-ol consists of a bicyclic compound with a pyridine ring fused to a phenol, where the methoxy group is attached to position 8 . The average mass of this compound is 159.185 Da .科学研究应用

抗菌剂中的光毒性降低:一项研究发现,在喹诺酮核心的第 8 位引入甲氧基,可显著降低氟喹诺酮类抗菌剂的光毒性。与其他衍生物相比,这种修饰在长波紫外线照射下显示出更高的稳定性,并且在小鼠模型中减少了炎症病变 (Marutani 等人,1993 年).

多巴胺拮抗剂的合成:另一项研究重点是合成 8-芳基四氢异喹啉作为多巴胺拮抗剂,表明这些化合物具有潜在的神经阻滞活性。该研究探索了各种合成途径并评估了体外多巴胺受体活性 (Ellefson 等人,1980 年).

抗肿瘤活性:合成了甲氧基-吲哚并[2,1-a]异喹啉,并使用各种癌细胞系在体外测试了其细胞抑制活性。一些衍生物显示出对细胞增殖的显着抑制作用,突出了它们作为抗肿瘤剂的潜力 (Ambros 等人,1988 年).

DNA 修复酶抑制剂:合成了一系列喹唑啉酮抑制剂,包括 8-甲氧基衍生物,并评估了它们抑制 DNA 修复酶聚(ADP-核糖)聚合酶 (PARP) 的能力。这些抑制剂显示出增强药物和辐射诱导的 DNA 损伤细胞毒性的潜力 (Griffin 等人,1998 年).

抗寄生虫活性:评估了 8-氨基喹啉衍生物的抗寄生虫功效,证明了其对各种寄生虫的显著活性。一项研究重点关注 8-氨基喹啉化合物的对映异构体,发现对功效和毒性的差异影响,这对于治疗应用至关重要 (Nanayakkara 等人,2008 年).

微管聚合抑制:研究了甲氧基取代的吲哚抑制微管聚合的能力,这是某些细胞抑制剂的关键作用。一些衍生物表现出与秋水仙碱相似的有效破坏微管装配,表明在癌症治疗中具有潜力 (Gastpar 等人,1998 年).

防腐应用:一项关于 8-羟基喹啉衍生物的研究揭示了它们作为酸性介质中低碳钢的潜在防腐剂。该研究结合了重量分析和电化学技术,证明了这些化合物在防止腐蚀方面的有效性 (Douche 等人,2020 年).

金属离子检测:一种基于 5-氯-8-甲氧基喹啉附加二氮杂-18-冠-6 的新型化学传感器因其对 Cd^2+ 离子的选择性响应而被表征。该化合物显示出在各种应用中测量镉浓度的潜力 (Prodi 等人,2001 年).

作用机制

Target of Action

8-Methoxyisoquinolin-3-ol, also known as 8-Methoxyisoquinolin-3(2H)-one, is a versatile chemical compound used in various scientific research applications. It has been found to have antifungal properties, with isoquinoline derivatives showing medium to excellent antifungal activity . The primary targets of this compound are fungal pathogens, including Alternaria solani, Alternaria alternata, and Physalospora piricola .

Mode of Action

This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of fungal growth .

Biochemical Pathways

The compound affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in fungi. By inhibiting succinate dehydrogenase, the compound disrupts the conversion of succinate to fumarate in the citric acid cycle and the transfer of electrons in the electron transport chain . This disruption leads to a decrease in ATP production, which is essential for fungal growth and reproduction .

Pharmacokinetics

The long half-life makes it suitable for once-daily administration

Result of Action

The inhibition of succinate dehydrogenase by 8-Methoxyisoquinolin-3-ol leads to a decrease in ATP production, disrupting the energy supply of the fungal cells . This results in the inhibition of fungal growth and reproduction, effectively controlling the spread of fungal pathogens .

Action Environment

The action, efficacy, and stability of 8-Methoxyisoquinolin-3-ol can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature can affect its stability. Additionally, the compound may have different efficacies against different fungal pathogens, indicating that the specific environment of the pathogen can influence the compound’s action

属性

IUPAC Name |

8-methoxy-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-10(12)11-6-8(7)9/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAZPEVZVKKVIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=O)NC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxyisoquinolin-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyanophenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2919951.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)

![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)

![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)

![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)